molecular formula C7H9ClN2 B13290094 5-Chloro-4-ethylpyridin-3-amine

5-Chloro-4-ethylpyridin-3-amine

Cat. No.: B13290094
M. Wt: 156.61 g/mol
InChI Key: BTBVNGFDCQELRZ-UHFFFAOYSA-N
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Description

5-Chloro-4-ethylpyridin-3-amine: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, an ethyl group at the 4-position, and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-ethylpyridin-3-amine typically involves the chlorination of 4-ethylpyridin-3-amine. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-4-ethylpyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia, thiols, or alkoxides in polar solvents such as ethanol or dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-4-ethylpyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry: In the agrochemical industry, this compound can be used in the synthesis of herbicides, insecticides, and fungicides. Its derivatives may exhibit biological activity against various pests and pathogens.

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethyl groups can influence its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

    4-Ethylpyridin-3-amine: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    5-Chloro-3-aminopyridine:

    4-Chloro-3-ethylpyridine: The position of the chlorine and ethyl groups is reversed, leading to different chemical behavior.

Uniqueness: 5-Chloro-4-ethylpyridin-3-amine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-chloro-4-ethylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2,9H2,1H3

InChI Key

BTBVNGFDCQELRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1N)Cl

Origin of Product

United States

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